Sweetness Intensity: Maltitol Hydrate vs. Isomalt and Lactitol
Maltitol delivers a relative sweetness of 0.9 (sucrose = 1.0), positioning it significantly closer to sucrose than isomalt (0.45–0.65) and lactitol (0.3–0.4). This near-identical sweetness curve eliminates the need for high-intensity sweetener blending in most formulations, a cost and labeling advantage over lower-sweetness polyols [1].
| Evidence Dimension | Relative sweetness (sucrose = 1.0) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | Isomalt: 0.45–0.65; Lactitol: 0.3–0.4; Sucrose (baseline): 1.0 |
| Quantified Difference | Maltitol is 38–100% sweeter than isomalt; 125–200% sweeter than lactitol |
| Conditions | Adapted from published sensory panel data; compiled in J. Food Drug Anal. 2021 review (Table 2) |
Why This Matters
Higher intrinsic sweetness reduces or eliminates reliance on high-intensity sweeteners, lowering ingredient costs and simplifying clean-label formulations.
- [1] Huang, C. C., Chen, Y. H., & Cheng, H. H. (2021). Relative sweetness of sugar alcohols compared to sucrose. J. Food Drug Anal., 29(1), 1–14, Table 2. View Source
